Sapacitabine - 151823-14-2

Sapacitabine

Catalog Number: EVT-281650
CAS Number: 151823-14-2
Molecular Formula: C26H42N4O5
Molecular Weight: 490.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sapacitabine is a nucleoside analogue resulting from the formal condensation of the carboxy group of hexadecanoic acid with the amino group of CNDAC. It is the prodrug of CNDAC and is currently in clinical development for the treatment of acute myeloid leukemia (AML). It has a role as an antimetabolite, an antineoplastic agent, a prodrug and a DNA synthesis inhibitor. It is a nucleoside analogue, a nitrile and a secondary carboxamide. It is functionally related to a hexadecanoic acid and a CNDAC.
Sapacitabine is an orally bioavailable pyrimidine analogue prodrug with potential antineoplastic activity. Sapacitabine is hydrolyzed by amidases to the deoxycytosine analogue CNDAC (2'-Cyano-2'-deoxyarabinofuranosylcytosine), which is then phosphorylated into the active triphosphate form. As an analogue of deoxycytidine triphosphate, CNDAC triphosphate incorporates into DNA strands during replication, resulting in single-stranded DNA breaks during polymerization due to beta-elimination during the fidelity checkpoint process; cell cycle arrest in the G2 phase and apoptosis ensue. The unmetabolized prodrug may exhibit antineoplastic activity as well.

2′-C-cyano-2′-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)

  • Compound Description: CNDAC is the active metabolite of sapacitabine, formed by hydrolysis of the palmitoyl side chain. It exhibits potent antitumor activity by incorporating into DNA during replication, leading to single-strand breaks that convert into double-strand breaks, ultimately causing cell death. [, , , , , , , , , , , , , , ] CNDAC primarily relies on the homologous recombination pathway for repairing the induced DNA damage, making cells deficient in this pathway highly sensitive to its effects. [, , , , ]
  • Relevance: CNDAC is the key active metabolite of sapacitabine, responsible for its pharmacological activity. Understanding CNDAC's mechanism of action is crucial for comprehending sapacitabine's therapeutic efficacy. [, , , , , , , , , , , , , , ]

Cytarabine (Ara-C)

  • Compound Description: Cytarabine is a standard chemotherapeutic agent for acute myeloid leukemia (AML), acting as a nucleoside analog that interferes with DNA synthesis. [, , , , , , , , , ] Resistance to cytarabine is a significant clinical challenge in AML treatment.
  • Relevance: While both cytarabine and sapacitabine are nucleoside analogs used in AML treatment, they differ in their mechanisms of action and resistance profiles. Sapacitabine has shown activity in some patients with AML who have relapsed or become refractory to cytarabine, suggesting a distinct mechanism and potential for overcoming resistance. [, , , , , , , , , ]

Decitabine (DAC)

  • Compound Description: Decitabine is a hypomethylating agent used in AML and myelodysplastic syndrome (MDS) treatment. It acts by inhibiting DNA methyltransferase, leading to gene re-expression and ultimately cell death. [, , , , , ]
  • Relevance: Studies have explored combining decitabine with sapacitabine, demonstrating synergistic effects in AML cell lines, particularly when decitabine is administered first. This sequential combination has shown promising activity in clinical trials for elderly AML patients. [, , , , , ]

Venetoclax (VEN)

  • Compound Description: Venetoclax is a BCL-2 inhibitor that selectively blocks the anti-apoptotic protein BCL-2, promoting programmed cell death in cancer cells. [, ]
  • Relevance: Preclinical studies suggest synergistic interactions between sapacitabine and venetoclax in AML models. This synergy is attributed to their combined targeting of different apoptotic pathways. Clinical trials are investigating this combination as an oral regimen for relapsed/refractory AML. [, ]

Seliciclib

  • Compound Description: Seliciclib is a cyclin-dependent kinase (CDK) inhibitor, targeting CDK2, CDK7, and CDK9. These kinases play roles in cell cycle regulation and DNA damage repair. Seliciclib sensitizes cancer cells to DNA-damaging agents, including CNDAC, by impairing DNA repair mechanisms. [, , ]
  • Relevance: Combining seliciclib with sapacitabine has demonstrated synergistic cytotoxicity in preclinical models, particularly in BRCA-deficient cells. This combination is being explored in clinical trials for patients with solid tumors, including breast and ovarian cancers, with promising early results in BRCA mutation carriers. [, , ]

Oxaliplatin

  • Compound Description: Oxaliplatin is a platinum-based chemotherapy drug used in various cancers, including colorectal and ovarian cancers. It forms DNA adducts that primarily get repaired by the nucleotide excision repair pathway. [, ]
  • Relevance: Studies have evaluated the combination of oxaliplatin with CNDAC in vitro, revealing additive effects on cell death, particularly in cells deficient in homologous recombination. This finding suggests a potential benefit of combining these agents, especially in tumors with HR defects. [, ]

Bendamustine

  • Compound Description: Bendamustine is an alkylating agent used in various cancers, including chronic lymphocytic leukemia and lymphoma. Its DNA adducts are primarily repaired by the nucleotide excision repair pathway. []
  • Relevance: Similar to oxaliplatin, combining bendamustine with CNDAC has shown additive effects on cell killing in vitro, particularly in cells deficient in homologous recombination. This combination warrants further investigation for its potential in treating HR-deficient cancers. []

Rucaparib

  • Compound Description: Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in ovarian and breast cancers, particularly those with BRCA mutations. It blocks PARP's role in DNA repair, leading to the accumulation of DNA damage and cell death. [, ]
  • Relevance: Preclinical studies have demonstrated that rucaparib synergizes with CNDAC in killing BRCA-deficient cells, highlighting the potential of combining sapacitabine with PARP inhibitors in treating tumors with HR defects. [, ]

Talazoparib

  • Compound Description: Talazoparib is another PARP inhibitor used in the treatment of BRCA-mutated ovarian and breast cancers. It functions similarly to rucaparib by inhibiting PARP's role in DNA repair. []
  • Relevance: Like rucaparib, talazoparib exhibits synergistic cytotoxicity with CNDAC in BRCA-deficient cells. This finding further supports the rationale for combining sapacitabine with PARP inhibitors in treating cancers with impaired homologous recombination. []

Mitoxantrone

  • Compound Description: Mitoxantrone is a topoisomerase II inhibitor used in various cancers, including acute myeloid leukemia. It interferes with DNA replication and repair by blocking topoisomerase II activity. [, ]
  • Relevance: Studies comparing the in vitro activity of mitoxantrone, cytarabine, and CNDAC in AML cells have shown that both mitoxantrone and CNDAC exhibit greater cytotoxicity than cytarabine, particularly in cell lines resistant to cytarabine. This suggests that CNDAC, and by extension sapacitabine, may have therapeutic potential in AML, even in cases resistant to standard therapies like cytarabine. [, ]

Camptothecin (CPT)

  • Compound Description: Camptothecin is a topoisomerase I inhibitor that induces DNA damage by trapping topoisomerase I-DNA complexes, leading to replication fork stalling and double-strand breaks. []
  • Relevance: While both camptothecin and CNDAC generate DNA lesions repaired by Tyrosyl-DNA Phosphodiesterase 1 (TDP1) and homologous recombination, they exhibit different sensitivity profiles depending on the specific DNA repair pathway deficiency. Inactivation of homologous recombination sensitizes cells to both CNDAC and camptothecin, but not to cytarabine. This finding highlights the distinct mechanisms of action and repair pathway dependencies among these agents. []

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog used in various cancers, including pancreatic, lung, and bladder cancers. It disrupts DNA replication by incorporating into DNA and inhibiting DNA polymerase. [, ]
  • Relevance: Studies have compared the sensitivity of BRCA2-deficient and -proficient cells to CNDAC and gemcitabine, demonstrating that BRCA2 deficiency specifically sensitizes cells to CNDAC but not to gemcitabine. This finding underscores the unique mechanism of CNDAC and its reliance on homologous recombination for repair, which differs from gemcitabine's mechanism. [, ]
Source and Classification
  • Chemical Formula: C26_{26}H42_{42}N4_{4}O5_{5}
  • Molar Mass: 490.645 g/mol
  • IUPAC Name: N-{1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}hexadecanamide
  • CAS Number: 151823-14-2

Sapacitabine is designed to be orally bioavailable, which enhances its potential for patient compliance compared to intravenous therapies. Its development focuses on treating acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and various solid tumors.

Synthesis Analysis

The synthesis of sapacitabine involves several key steps to construct its complex molecular structure. The following outlines a typical synthetic route:

  1. Starting Materials: The synthesis begins with the appropriate sugar derivative and nucleobase.
  2. Formation of Nucleoside: The sugar moiety is coupled with the nucleobase to form the nucleoside structure.
  3. Modification: Subsequent modifications include the introduction of the cyano group and hydroxymethyl functionalities.
  4. Amidation: The final step involves the formation of an amide bond with hexadecanoic acid to yield sapacitabine.

Technical parameters such as temperature, reaction time, and solvents are crucial for optimizing yields and purity during each step. For instance, reactions may require controlled temperatures around 50–80 °C and specific pH conditions to facilitate the desired transformations effectively.

Molecular Structure Analysis

Sapacitabine's molecular structure features a complex arrangement that includes:

  • A sugar moiety (a modified pentofuranose).
  • A nucleobase component derived from cytosine.
  • Functional groups including a cyano group and hydroxymethyl group.

Structural Characteristics

  • Number of Rings: 2
  • Polar Surface Area: 135.25 Ų
  • Rotatable Bonds: 17

The presence of these functional groups contributes to its ability to mimic natural nucleosides, allowing it to be incorporated into DNA during replication.

Chemical Reactions Analysis

Sapacitabine undergoes several critical chemical reactions:

  1. Incorporation into DNA: When administered, sapacitabine is converted into CNDAC, which can be incorporated into the DNA strand during replication.
  2. DNA Strand Breaks: Once incorporated, it induces single-strand breaks in DNA, leading to cell cycle arrest.
  3. Cell Cycle Arrest: The primary arrest occurs at the G2/M phase, preventing further cell division and promoting apoptosis in cancer cells.

These reactions are pivotal for its anticancer efficacy and are supported by preclinical studies demonstrating its effectiveness against various cancer cell lines.

Mechanism of Action

The mechanism by which sapacitabine exerts its therapeutic effects involves a dual approach:

  1. DNA Synthesis Interference: By mimicking natural nucleosides, sapacitabine disrupts normal DNA synthesis processes.
  2. Induction of DNA Damage: The incorporation of CNDAC leads to single-strand breaks in DNA, triggering cellular responses that result in cell cycle arrest at the G2/M phase.

This dual mechanism not only inhibits tumor growth but also enhances the potential for cancer cell death through apoptosis.

Physical and Chemical Properties Analysis

Sapacitabine possesses several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: 0.00915 mg/mL
  • LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity; values around 4.83 indicate moderate lipophilicity.
  • pKa Values:
    • Strongest Acidic pKa: 11.14
    • Strongest Basic pKa: -1.9

These properties influence its bioavailability and interaction with biological membranes, crucial for its therapeutic effectiveness.

Applications

Sapacitabine is primarily investigated for its applications in oncology:

  1. Acute Myeloid Leukemia Treatment: Currently in Phase III clinical trials for elderly patients who are not candidates for intensive chemotherapy.
  2. Combination Therapies: Evaluated in combination with other agents like seliciclib for enhanced efficacy against hereditary cancers.
  3. Solid Tumors and Myelodysplastic Syndromes: Ongoing studies aim to establish its effectiveness across various cancer types.

The ongoing research highlights sapacitabine's potential as a versatile treatment option in oncology, particularly for patients with limited alternatives due to age or health status.

Properties

CAS Number

151823-14-2

Product Name

Sapacitabine

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide

Molecular Formula

C26H42N4O5

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1

InChI Key

LBGFKUUHOPIEMA-PEARBKPGSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N

Solubility

soluble in DMSO, not soluble in water.

Synonyms

2'-C-cyano-2'-deoxy-1-arabinofuranosyl-N(4)-palmitoylcytosine
CNDAC cpd
CS-682
CYC 682
CYC-682
sapacitabine

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.